DL-Valine-15N

概要

説明

DL-Valine-15N is a stable isotope-labeled amino acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a non-essential amino acid that can be synthesized in the body and is also obtained from dietary sources. It is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: DL-Valine-15N can be synthesized through microbial preparation methods, which are highly stereo-selective and environmentally friendly. The primary methods include:

Microbial Asymmetric Degradation: This involves the microbial degradation of DL-valine to produce D-valine.

Microbial Stereoselective Hydrolysis: This method uses D-aminoacylase to hydrolyze N-acyl-DL-valine.

Microbial Specific Hydrolysis: This involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase

Industrial Production Methods: Industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment and chemical purity standards .

化学反応の分析

Types of Reactions: DL-Valine-15N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce corresponding keto acids, while reduction may yield amino alcohols .

科学的研究の応用

Chemical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

DL-Valine-15N is primarily used in NMR spectroscopy to study molecular structures and dynamics. The presence of the nitrogen-15 isotope provides a distinct signal that enhances the elucidation of complex molecular structures. It allows researchers to investigate protein-ligand interactions and conformational changes in biomolecules under various conditions .

Metabolic Labeling Studies

In metabolic research, this compound serves as a tracer to study amino acid metabolism and protein synthesis. Its incorporation into proteins allows for tracking metabolic pathways involving valine, which is crucial for understanding muscle recovery and metabolic disorders .

Biological Applications

Protein Synthesis and Metabolism

this compound plays a vital role in studies examining protein synthesis rates and amino acid utilization. Research has demonstrated that this compound can effectively trace nitrogen metabolism in biological systems, providing insights into how valine is incorporated into proteins during translation .

Case Study: Amino Acid Utilization in Infants

A study investigated the utilization rates of D-[15N] valine in infants receiving parenteral nutrition. It was found that cumulative renal excretion amounted to 70% of the applied 15N dose, indicating significant metabolic activity involving this amino acid. The findings highlighted the differences in retention rates among various amino acids, emphasizing the importance of using isotopically labeled compounds for understanding metabolic efficiency .

Industrial Applications

Biopharmaceutical Production

In industry, this compound is utilized for producing labeled peptides and proteins essential for biopharmaceutical development. The incorporation of isotopes aids in quality control and characterization of biopharmaceutical products .

作用機序

The mechanism of action of DL-Valine-15N involves its incorporation into proteins and other biomolecules, where the nitrogen-15 isotope can be tracked using NMR spectroscopy. This allows researchers to study the molecular targets and pathways involved in various biological processes. The isotopic labeling provides detailed insights into the metabolic fate of nitrogen-containing compounds .

類似化合物との比較

DL-Valine-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:

L-Valine-15N: Another isotope-labeled amino acid with similar applications but different chirality.

DL-Serine-15N: Used in similar research applications but differs in its side chain structure.

L-Leucine-15N: Another branched-chain amino acid labeled with nitrogen-15, used in metabolic studies

This compound stands out due to its balanced chirality (DL-form) and its specific applications in detailed metabolic and structural studies.

生物活性

Introduction

DL-Valine-15N is a stable isotope-labeled variant of the non-essential amino acid valine, where the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is significant in biological research due to its role in protein synthesis and metabolic processes. The incorporation of stable isotopes allows for advanced analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy, which provides insights into molecular structures and dynamics in biological systems.

Biological Functions of this compound

1. Protein Synthesis and Muscle Tissue Development

DL-Valine is crucial for protein synthesis, serving as a building block for muscle tissue. It plays a vital role in maintaining nitrogen balance in the body, which is essential for muscle repair and growth during physical activity. The isotopic labeling of DL-Valine enables researchers to trace its metabolic pathways, enhancing the understanding of its involvement in nitrogen metabolism.

2. Energy Production

During physical exertion, valine is metabolized in muscle cells to support energy production. This process is critical for athletes and individuals engaged in strenuous activities, as it helps sustain performance by providing an alternative energy source when glucose levels are low.

Table 1: Utilization Rates of D-[15N] Valine

| Amino Acid | Cumulative Renal Excretion (%) | Retention in Protein Pool (%) |

|---|---|---|

| D-[15N] Valine | 70% | 23.2% |

| D-[15N] Leucine | N/A | N/A |

| D-[15N] Phenylalanine | N/A | N/A |

| D-[15N] Alanine | N/A | 48.6% |

In a study involving infants fed parenterally, it was found that 70% of the applied ^15N-dose of D-[15N] valine was excreted renally, with only 23.2% retained in the protein pool . This indicates that the utilization of D-amino acids like valine may lead to imbalances when used in parenteral nutrition due to their lower efficiency compared to L-amino acids.

Table 2: Isotope Incorporation Analysis

| Sample | Isotope Incorporation (%) |

|---|---|

| 15N-KGS | 52 ± 4 |

| 15N-VIL | 30 ± 14 |

A comprehensive assessment using human embryonic kidney (HEK)293 cells demonstrated selective amino acid ^15N-labeling, revealing significant isotope incorporation into proteins . The analysis indicated that metabolic scrambling occurs with ^15N atoms during protein synthesis, suggesting complex interactions within metabolic pathways.

Case Studies

Case Study 1: Nitrogen Metabolism Characterization

A study utilized a mixture of ^15N-labeled amino acids, including this compound, to characterize nitrogen metabolism in complex biological systems via NMR spectroscopy. The results showed distinct profiles of ^15N incorporation into various metabolites, highlighting the utility of labeled amino acids in tracking metabolic pathways .

Case Study 2: Trophic Position Estimation

Another investigation applied compound-specific ^15N analysis of amino acids to estimate trophic positions in wildlife. The study found that trophic amino acids like valine are enriched in δ^15N values as they move up the food chain, indicating their potential as biomarkers for ecological studies .

特性

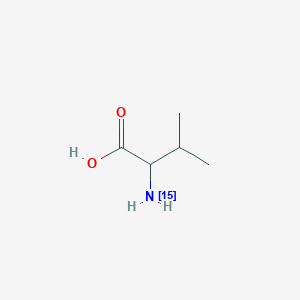

IUPAC Name |

2-(15N)azanyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473411 | |

| Record name | DL-Valine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71261-62-6 | |

| Record name | DL-Valine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。